![molecular formula C26H29NO3 B4582877 11-(4-isopropylphenyl)-8,8-dimethyl-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one](/img/structure/B4582877.png)
11-(4-isopropylphenyl)-8,8-dimethyl-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one
Overview
Description
This chemical compound is part of a family of organic compounds known for their complex structures and diverse chemical behaviors. These compounds are often synthesized through multi-step chemical reactions involving the formation of acridinone derivatives, a core structure in many biologically active molecules.
Synthesis Analysis
The synthesis of similar acridinone derivatives involves the reaction of β-naphthylamine, dimedone, and appropriate aromatic aldehydes in ethanol. This process leads to the formation of hexahydro and tetrahydro derivatives of the acridin-11-ones. The reaction conditions and the choice of reagents play a crucial role in the formation of these compounds (Martínez et al., 1990). Additionally, the use of sulfamic acid as a catalyst for the solvent-free synthesis of related xanthen-9-ones and benzo[a]xanthen-11-ones has been reported, showcasing the efficiency of catalysts in such synthesis reactions (Heravi et al., 2010).
Molecular Structure Analysis
Crystal structure analysis of acridinone derivatives reveals that the central ring of the acridinedione system adopts a boat conformation, with the two outer rings adopting sofa conformations. This structural arrangement is crucial for the compound's physical and chemical properties (Kour et al., 2013).
Chemical Reactions and Properties
The chemical behavior of acridinone derivatives includes their ability to undergo various reactions, including cyclocondensation with heterobinucleophiles, leading to the formation of novel heterocycles. These reactions are facilitated by specific synthons, such as dibenzoxepin-10-one derivatives (Kumar et al., 2007).
Physical Properties Analysis
The physical properties of these compounds, such as crystalline structure and conformation, are determined using X-ray crystallography. The crystalline structure is influenced by intermolecular interactions, such as N-H…O hydrogen bonds, which stabilize the crystal packing (Shi et al., 2007).
Scientific Research Applications
Anticancer Applications
Several studies have explored the anticancer potential of acridine and acridone derivatives. For instance, dinuclear gold(III) oxo complexes with bipyridyl ligands exhibited moderate to significant antiproliferative properties against human ovarian carcinoma cell lines, suggesting their potential as anticancer agents. The interaction of these compounds with proteins and DNA was specifically analyzed, revealing a high and peculiar reactivity, which could be crucial for their mechanism of action against cancer cells (Casini et al., 2006).
DNA Binding Properties
The binding properties of acridine and acridone derivatives with DNA are significant for their potential therapeutic applications. For example, certain acridone derivatives were found to alkylate DNA guanine units, indicating their potential as privileged structures in the field of anticancer drugs. These compounds bind to specific positions on the DNA, suggesting a mechanism through which they could exert their antiproliferative effects (Nguyen et al., 2009).
Photophysical and Electrochemical Characteristics
The photophysical properties of acridine-dione derivatives have been investigated, revealing insights into symmetry breaking in excited states driven by hydrogen bonding. Such studies are essential for understanding the fundamental properties of these compounds and their potential applications in materials science and photodynamic therapy (Bondarev et al., 2021).
Synthesis and Structural Analysis
Research has also focused on the synthesis of azacorannulenes and related heteroaromatic compounds, providing insights into the structural characteristics and potential applications of these compounds in various fields, including materials science and organic synthesis (Dix et al., 2002).
properties
IUPAC Name |
8,8-dimethyl-11-(4-propan-2-ylphenyl)-2,3,6,7,9,11-hexahydro-[1,4]benzodioxino[6,7-b]quinolin-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO3/c1-15(2)16-5-7-17(8-6-16)24-18-11-22-23(30-10-9-29-22)12-19(18)27-20-13-26(3,4)14-21(28)25(20)24/h5-8,11-12,15,24,27H,9-10,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLNXMCRJGSDOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C3=CC4=C(C=C3NC5=C2C(=O)CC(C5)(C)C)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8,8-dimethyl-11-[4-(propan-2-yl)phenyl]-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3,4-dimethoxyphenyl)-3-{[2-(trifluoromethyl)phenyl]amino}-2-propen-1-one](/img/structure/B4582807.png)
![N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1H-indole-2-carboxamide](/img/structure/B4582812.png)
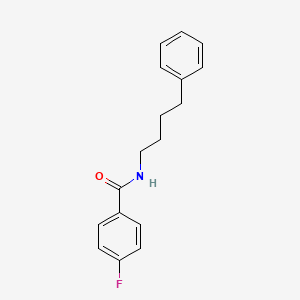
![6-[(2-methylphenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4582830.png)
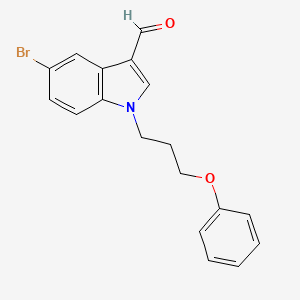
![2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4582833.png)
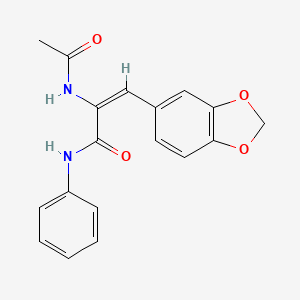
![N-{3-[(6-methylpyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B4582843.png)
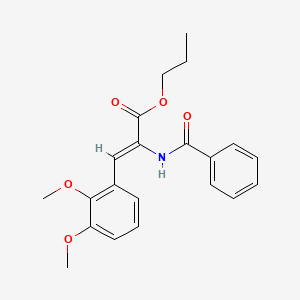
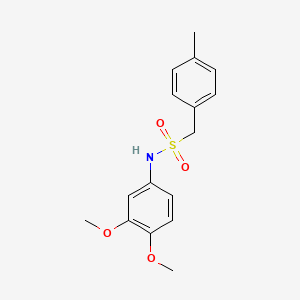
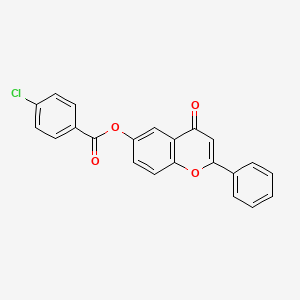
![2-({4-ethyl-5-[(2-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4582864.png)
![N-(3,5-dichlorophenyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4582884.png)
![9-ethyl-8-methyl-2-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4582895.png)